molecular formula CnH2n-1COOH<br>C10H18O2 B072726 Naphthenic acids CAS No. 1338-24-5

Naphthenic acids

Cat. No. B072726
CAS RN: 1338-24-5
M. Wt: 170.25 g/mol
InChI Key: WVRFSLWCFASCIS-UHFFFAOYSA-N
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Description

Naphthenic acids (NAs) are complex mixtures of carboxylic acids found in crude oils and oil sands. Characterization of these mixtures is crucial due to their environmental impact, including toxicity to various biota and potential hormonal activity. The synthesis and identification of NAs, particularly monocyclic and monoaromatic naphthenic acids, have been pivotal in understanding their structure and chemical behavior. Early research was hindered by the lack of synthetic reference compounds for accurate identification. Recent advancements in synthesis techniques have allowed for the creation and characterization of NAs, facilitating a deeper understanding of their molecular structure, chemical reactions, and properties (Rowland et al., 2011).

Synthesis Analysis

The synthesis of NAs has evolved to produce specific compounds that mimic those found in natural sources. For instance, a range of monoaromatic and monocyclic ethanoic acids (C8–14) has been synthesized for characterizing NAs in crude oils and oil sands. These synthetic acids have been compared to commercial NA mixtures, identifying alicyclic and aromatic acids successfully (Rowland et al., 2011). Moreover, scalable synthesis approaches for π-conjugated synthons, including naphthothiophene and benzodithiophene scaffolds, highlight the advancement in synthetic methodologies that contribute to the broader application and study of NAs (Nitti et al., 2018).

Molecular Structure Analysis

Identifying individual NAs in commercial samples and natural sources has been significantly advanced by two-dimensional comprehensive gas chromatography/mass spectrometry. This technology has revealed the complex distribution of acids in petroleum and oil sands, including C(8-18) straight-chain, methyl-branched, acyclic isoprenoid, cyclohexyl, and various bicyclic acids. The detailed molecular structure analysis enables a better understanding of NAs' environmental impacts and roles in petroleum engineering (Rowland et al., 2011).

Chemical Reactions and Properties

NAs undergo various chemical reactions, highlighting their reactivity and potential for transformation. Photocatalytic degradation studies, for example, have shown that TiO2-graphene composite materials can effectively degrade NAs, with specific reactive oxygen species playing a central role. Such studies not only provide insights into the chemical properties of NAs but also offer potential pathways for mitigating their environmental impact (Liu et al., 2016).

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of NAs is essential for addressing their environmental and industrial challenges. Studies focusing on the catalytic synthesis of unsaturated esters from NAs and their effectiveness as corrosion inhibitors exemplify the practical applications stemming from a deep understanding of these properties (Aliyeva & Mamedova, 2020). Additionally, the biotransformation potential and inhibitory effects of NAs under various conditions reveal their biological interactions and environmental fate (Misiti et al., 2013).

Scientific Research Applications

  • Occurrence, Toxicity, and Biodegradation : Naphthenic acids naturally occur in crude oils and oil sands bitumens. They are toxic components in refinery wastewaters and oil sands extraction waters. Studies show that naphthenic acids are susceptible to biodegradation, which decreases their concentration and reduces toxicity (Clemente & Fedorak, 2005).

  • Degradation by Sediment Micro-organisms : Microbial degradation can reduce the toxicity of oil sands process-affected water (OSPW), which contains naphthenic acids. This study aimed to understand the extent of NA degradation by sediment microbial communities (Del Rio et al., 2006).

  • Analytical Challenges and Commercial Uses : Naphthenic acids are used in various commercial applications, including as wood preservatives. Their complex mixture makes their analysis challenging, but advancements in analytical methods like gas chromatography-mass spectrometry are aiding in better understanding (Clemente et al., 2003).

  • Corrosion Issues in Crude Oils : The corrosivity of naphthenic acids in crude oils is linked to their molecular mass. This study applied mass spectrometry to investigate naphthenic acid content in crude oils, aiding in understanding and combating corrosion (Barrow et al., 2003).

  • Petroleum and Environmental Concerns : Naphthenic acids in petroleum are biological markers and their presence in wastewater causes corrosion and fish toxicity. This study explores mass spectrometric methods for analyzing naphthenic acids (Fan, 1991).

  • Commercial Utility : Naphthenic acids have applications in metal soaps, wood preservatives, tire cord adhesion promoters, and corrosion inhibitors. This paper focuses on their market uses and production (Brient, 1998).

  • Aerobic Biodegradation : Naphthenic acids are degraded in aerobic cultures from oil sands process-affected waters. This study showed significant reduction in NA concentrations and toxicity following biodegradation (Clemente et al., 2004).

  • Removal of Naphthenic Acids in Crude Oils : Naphthenic acids can cause corrosion in refinery equipment. This study explored the removal of these acids through catalytic esterification, improving oil properties and reducing corrosion risks (Wang et al., 2014).

  • Effects on Wildlife and Environment : Naphthenic acids affect aquatic organisms and have implications for environmental health. This research studied their effects on fish development and liver metabolic processes (Melvin et al., 2013).

Safety And Hazards

Naphthenic acid is an eye and skin irritant. It can also be a respiratory irritant if the material is swallowed or if there is exposure to very high vapor levels . The primary hazard is the threat to the environment .

properties

IUPAC Name

3-(3-ethylcyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRFSLWCFASCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872293
Record name 3-Ethylcyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethylcyclopentyl)propanoic acid

CAS RN

501346-07-2
Record name 3-Ethylcyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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